

In Vivo Pharmacokinetics and Pharmacodynamics of Atuzaginstat: A Technical Guide

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Compound of Interest

Compound Name: Atuzaginstat

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Introduction

Atuzaginstat (formerly COR388) is an orally bioavailable, brain-penetrant small molecule designed as a covalent inhibitor of lysine-specific gingipains.[1] These virulence factors, secreted by the keystone periodontal pathogen *Porphyromonas gingivalis*, have been implicated as a potential driver of neurodegeneration in Alzheimer's disease (AD).[1][2] The "gingipain hypothesis" posits that *P. gingivalis* infection of the brain leads to the secretion of these toxic proteases, which in turn contribute to neuronal damage and the hallmark pathologies of AD.[2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of **Atuzaginstat**, summarizing key data from preclinical and clinical studies.

Pharmacokinetics

Atuzaginstat has been evaluated in both preclinical animal models and human clinical trials, demonstrating favorable pharmacokinetic properties that support its development as a potential therapeutic for Alzheimer's disease.

Preclinical Pharmacokinetics

Preclinical studies in animal models, including mice, rabbits, and dogs, have been instrumental in establishing the pharmacokinetic profile of **Atuzaginstat**. In mouse models of *P. gingivalis* infection, oral administration of **Atuzaginstat** led to a reduction in the bacterial load in the brain, indicating that the compound can cross the blood-brain barrier and reach its target site of action.^[3] Furthermore, studies in aged dogs with periodontal disease showed that ninety days of treatment with **Atuzaginstat** reduced oral bacterial load and gum pathology.^[3]

Clinical Pharmacokinetics

Phase 1 clinical trials have been completed for **Atuzaginstat** in healthy adults and in patients with Alzheimer's disease. These studies have provided valuable insights into the drug's pharmacokinetic profile in humans.

A single-dose study in 34 healthy adults evaluated doses ranging from 5 to 250 mg, demonstrating that the compound was safe and well-tolerated.^[3] A multiple-dose study further assessed the safety and tolerability in 24 healthy older adults and nine individuals with AD.^[3] In this study, healthy adults received 25, 50, or 100 mg of **Atuzaginstat** or placebo every 12 hours for 10 days, while AD patients received 50 mg or placebo every 12 hours for 28 days.^[3] The pharmacokinetic profiles of **Atuzaginstat** were found to be similar between individuals with AD and healthy controls.^[3]

The target therapeutic level was achieved with doses as low as 25 mg twice daily at a steady state.

Parameter	Value	Population	Dose	Reference
C _{max} (mean)	25 ng/mL	Healthy Elderly	25 mg BID	^[4]
AUC ₀₋₂₄ (mean)	178 h*ng/mL	Healthy Elderly	25 mg BID	^[4]
Clearance T _{1/2}	4.5 to 4.9 hours	Healthy Elderly	25 mg BID	^[4]

Table 1: Pharmacokinetic Parameters of **Atuzaginstat** in Healthy Elderly Volunteers

Pharmacodynamics

The pharmacodynamic effects of **Atuzaginstat** are directly linked to its mechanism of action as a lysine-gingipain inhibitor. By neutralizing these toxic proteases, **Atuzaginstat** is hypothesized

to mitigate the downstream pathological consequences of *P. gingivalis* infection in the brain.

Target Engagement

Evidence from the Phase 2/3 GAIN trial supports that **Atuzaginstat** engages its target, lysine gingipains. This was demonstrated by the inhibition of Kgp, a lysine-specific gingipain, using an activity-based probe specific for the active site of the enzyme.[5]

Biomarker Modulation

The GAIN trial also investigated the effect of **Atuzaginstat** on various biomarkers associated with Alzheimer's disease and *P. gingivalis* infection. While the trial did not meet its co-primary endpoints in the overall study population, a prespecified subgroup of patients with detectable *P. gingivalis* DNA in their saliva at baseline showed a dose-responsive slowing of cognitive decline.[6]

In this subgroup, treatment with 80 mg and 40 mg of **Atuzaginstat** resulted in a 57% and 42% slowing of cognitive decline, respectively.[6] Furthermore, a correlation was observed between the reduction in salivary *P. gingivalis* DNA and improvements in cognitive outcomes.[6]

Trends toward benefit were also observed in cerebrospinal fluid (CSF) biomarkers, including A β and tau, as well as in MRI brain volumetric measures in the **Atuzaginstat** treatment arms.[5] In the 28-day study in AD patients, **Atuzaginstat** treatment was also reported to reduce CSF ApoE fragments.[3]

Biomarker	Effect	Population	Reference
Salivary <i>P. gingivalis</i> DNA	Reduction correlated with improved cognitive outcomes	AD patients with baseline detectable DNA	[6]
CSF A β and Tau	Trends towards benefit	AD patients	[5]
MRI Brain Volume	Trends towards benefit	AD patients	[5]
CSF ApoE Fragments	Reduction	AD patients	[3]

Table 2: Pharmacodynamic Effects of **Atuzaginstat** on Key Biomarkers

Experimental Protocols

GAIN Trial (Phase 2/3)

The GAIN trial was a randomized, double-blind, placebo-controlled study that enrolled 643 individuals with mild to moderate Alzheimer's disease.^[3]

Patient Population: Participants with a diagnosis of mild to moderate Alzheimer's disease.

Dosing Regimen:

- **Atuzaginstat** 40 mg twice daily
- **Atuzaginstat** 80 mg twice daily
- Placebo twice daily

Treatment Duration: 48 weeks

Primary Endpoints:

- Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog 11)
- Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL)

Biomarker Analysis:

- *P. gingivalis* DNA and gingipains in CSF, blood, and saliva were assessed before and after treatment.^[3]
- CSF levels of A β and tau were also measured.^[3]

Preclinical Mouse Model of Periodontal Disease

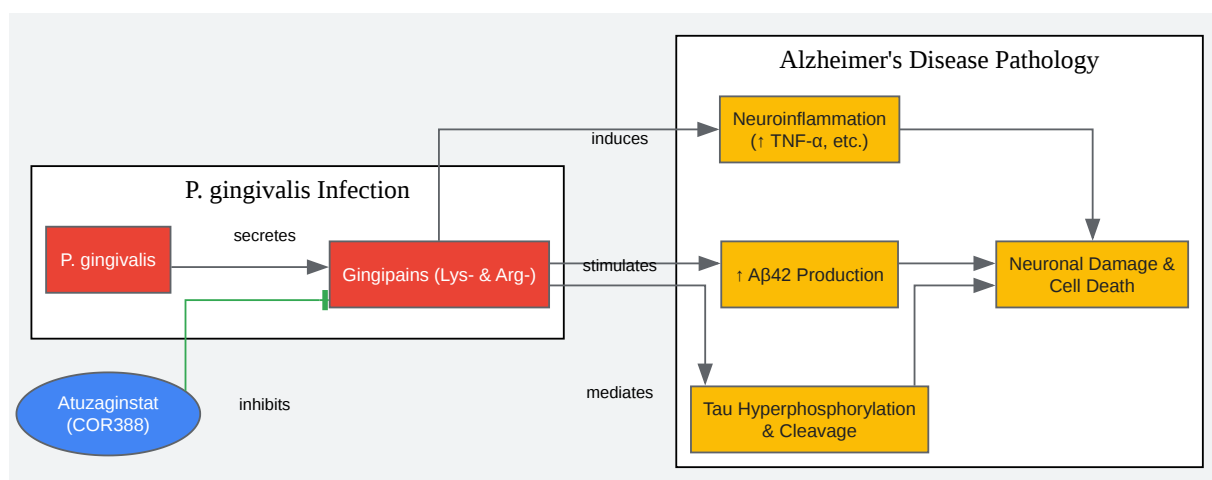
Animal Model: Mice were orally infected with *P. gingivalis*.

Treatment: Following infection, mice were treated with **Atuzaginstat**.

Outcome Measures:

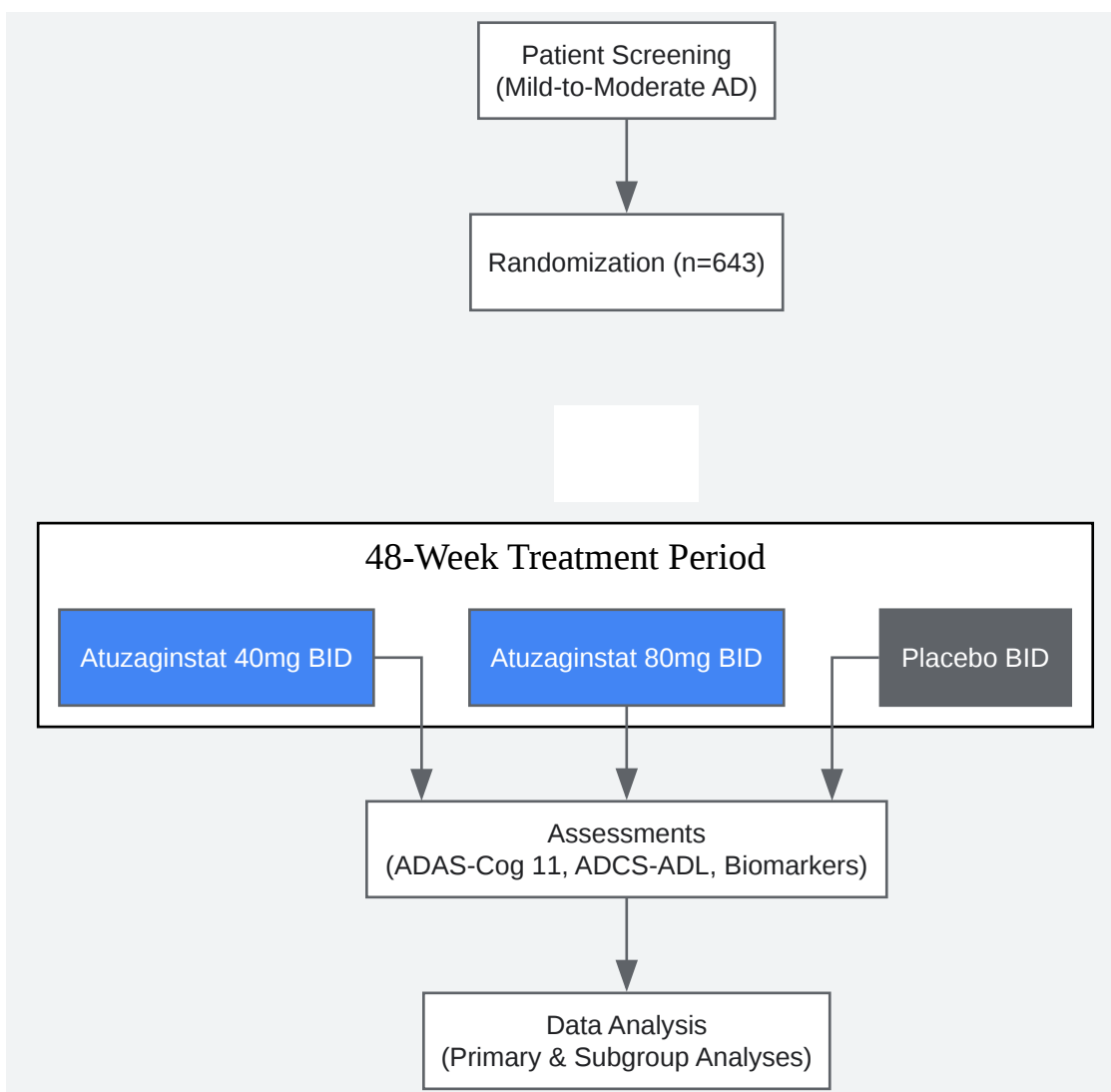
- Brain bacterial load of *P. gingivalis*
- Levels of brain amyloid and TNF- α
- Neuronal loss

Signaling Pathways and Experimental Workflows



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Caption: Signaling pathway of *P. gingivalis* gingipain-mediated neurodegeneration in Alzheimer's disease and the inhibitory action of **Atuzaginstat**.



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Caption: Experimental workflow of the Phase 2/3 GAIN clinical trial for **Atuzaginstat**.

Conclusion

Atuzaginstat has demonstrated a promising pharmacokinetic and pharmacodynamic profile for the potential treatment of Alzheimer's disease, particularly in patients with evidence of *P. gingivalis* infection. Its oral bioavailability, brain penetrance, and ability to engage its target and modulate disease-relevant biomarkers warrant further investigation. While the GAIN trial did not meet its primary endpoints in the overall population, the findings in the *P. gingivalis*-positive subgroup provide a strong rationale for a precision medicine approach in future clinical

development. The development of **Atuzaginstat** was placed on a full clinical hold by the FDA due to concerns about liver toxicity.[3]

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